molecular formula C32H40N2O6 B575948 [(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-tert-butylbenzoate CAS No. 170744-22-6

[(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-tert-butylbenzoate

Cat. No.: B575948
CAS No.: 170744-22-6
M. Wt: 548.68
InChI Key: GCEPSNAJKGQLFQ-CLJLJLNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound appears to contain tert-butylbenzoyl groups, prop-2-enylamino (also known as allylamine) groups, and a butan-2-yl group. Tert-butylbenzoyl groups are derived from tert-butylbenzoic acid, a type of aromatic carboxylic acid . Prop-2-enylamino groups contain an allyl group attached to an amino group, and butan-2-yl is a four-carbon alkyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. Tert-butylbenzoic acid, for example, has a melting point of 162-165 °C .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the presence of tert-butylbenzoyl and prop-2-enylamino groups, it could potentially be of interest in the field of organic synthesis .

Properties

IUPAC Name

[(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-tert-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N2O6/c1-9-19-33-27(35)25(39-29(37)21-11-15-23(16-12-21)31(3,4)5)26(28(36)34-20-10-2)40-30(38)22-13-17-24(18-14-22)32(6,7)8/h9-18,25-26H,1-2,19-20H2,3-8H3,(H,33,35)(H,34,36)/t25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEPSNAJKGQLFQ-UIOOFZCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC(C(C(=O)NCC=C)OC(=O)C2=CC=C(C=C2)C(C)(C)C)C(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)NCC=C)OC(=O)C2=CC=C(C=C2)C(C)(C)C)C(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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